molecular formula C12H15N5O B2863246 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 2034521-19-0

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2863246
CAS No.: 2034521-19-0
M. Wt: 245.286
InChI Key: DURUZMGYQGVIMY-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.286. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Pyrazole derivatives are known for their broad spectrum of biological activities. Research has shown that these compounds exhibit significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds displayed higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez et al., 2016).

Antioxidant Properties

Compounds synthesized from pyrazole derivatives have also demonstrated moderate antioxidant activities. For example, the antioxidant activity of synthesized pyrazole derivatives was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method, indicating moderate activities. These findings are supported by density functional theory (DFT) and molecular docking studies, underscoring the potential of these compounds in developing antioxidant therapies (Golea Lynda, 2021).

Synthetic Methodologies and Chemical Structures

The synthesis of pyrazole derivatives often involves multi-step chemical processes, yielding compounds with potential pharmacological applications. A novel and efficient synthesis approach for 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives has been reported, showcasing the diversity and complexity of synthesizing these bioactive molecules (Baliram S. Hote, P. Lokhande, 2014).

Mechanism of Action and Molecular Docking Studies

The biological activities of pyrazole derivatives are often elucidated through molecular docking studies, providing insights into their interactions with biological targets. For instance, compounds with the pyrazole moiety have been docked with enzymes to explain their antibacterial and antioxidant activities, highlighting the significance of molecular interactions in defining the pharmacological profiles of these compounds (Golea Lynda, 2021).

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-7-11(15(2)14-9)12(18)16-5-6-17-10(8-16)3-4-13-17/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURUZMGYQGVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN3C(=CC=N3)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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